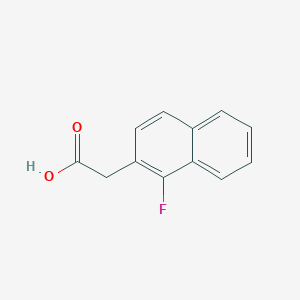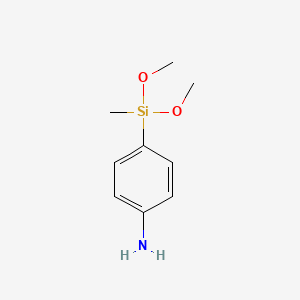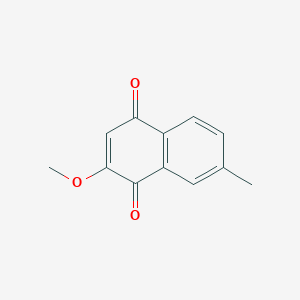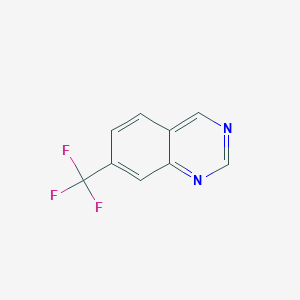
1-(2-Chloroethyl)-1-pyridin-3-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-1-pyridin-3-ylurea is an organic compound that features a pyridine ring substituted with a urea moiety and a chloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-1-pyridin-3-ylurea typically involves the reaction of pyridin-3-ylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Pyridin-3-ylamine+2-chloroethyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and acetonitrile.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethyl)-1-pyridin-3-ylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted ureas.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-1-pyridin-3-ylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-1-pyridin-3-ylurea involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy.
1-(2-Chloroethyl)-3-methyl-1-nitrosourea: Another chemotherapeutic agent with similar alkylating properties.
Uniqueness
1-(2-Chloroethyl)-1-pyridin-3-ylurea is unique due to the presence of the pyridine ring, which can enhance its binding affinity to biological targets compared to other similar compounds. This structural feature may contribute to its potential as a therapeutic agent with specific biological activities.
Eigenschaften
Molekularformel |
C8H10ClN3O |
|---|---|
Molekulargewicht |
199.64 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-1-pyridin-3-ylurea |
InChI |
InChI=1S/C8H10ClN3O/c9-3-5-12(8(10)13)7-2-1-4-11-6-7/h1-2,4,6H,3,5H2,(H2,10,13) |
InChI-Schlüssel |
RPIMKPCVGCFMQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)N(CCCl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B15069686.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B15069694.png)



![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)



![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)


